molecular formula C11H13NS B14173495 1-Phenylbutyl thiocyanate CAS No. 919474-58-1

1-Phenylbutyl thiocyanate

Cat. No.: B14173495
CAS No.: 919474-58-1
M. Wt: 191.29 g/mol
InChI Key: YKUSUPKJEWQZQH-UHFFFAOYSA-N
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Description

1-Phenylbutyl thiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It belongs to the class of organic thiocyanates, which are characterized by the presence of the functional group R-S-C≡N

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, the treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol can yield isopropyl thiocyanate . Another method involves the reaction of sulfenyl chlorides (RSCl) with thiocyanates .

Industrial Production Methods: Industrial production of this compound often employs the Sandmeyer reaction, which involves the combination of copper(I) thiocyanate and diazonium salts . This method is particularly useful for producing aryl thiocyanates.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocyanates.

Scientific Research Applications

1-Phenylbutyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylbutyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological molecules. This interaction can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

1-Phenylbutyl thiocyanate can be compared with other thiocyanates such as:

Uniqueness: this compound is unique due to its specific alkyl chain length and the resulting chemical properties. This makes it suitable for specific applications where other thiocyanates may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for synthesizing more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

CAS No.

919474-58-1

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

1-phenylbutyl thiocyanate

InChI

InChI=1S/C11H13NS/c1-2-6-11(13-9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3

InChI Key

YKUSUPKJEWQZQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)SC#N

Origin of Product

United States

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